molecular formula C17H21NO2 B5813077 (3,5-dimethoxybenzyl)(3-methylbenzyl)amine

(3,5-dimethoxybenzyl)(3-methylbenzyl)amine

Cat. No. B5813077
M. Wt: 271.35 g/mol
InChI Key: GGCZQAOJJRFSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dimethoxybenzyl)(3-methylbenzyl)amine, also known as DMMA, is a chemical compound that belongs to the class of phenethylamines. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of (3,5-dimethoxybenzyl)(3-methylbenzyl)amine is not fully understood. However, it is believed to act as a partial agonist or antagonist at the serotonin receptors. It may also have effects on other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to have effects on blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

(3,5-dimethoxybenzyl)(3-methylbenzyl)amine has several advantages for lab experiments. It has a high affinity for the serotonin receptors, making it a useful tool for studying these receptors. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has several limitations. It has been shown to have potential toxic effects, particularly at high doses. It also has limited selectivity for specific receptor subtypes, which can make interpretation of results more difficult.

Future Directions

There are several potential future directions for research on (3,5-dimethoxybenzyl)(3-methylbenzyl)amine. One area of interest is its potential use as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of interest is its potential use as a tool in studying the structure and function of the serotonin receptors. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin receptors and has a range of biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations and potential toxic effects. Future research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of (3,5-dimethoxybenzyl)(3-methylbenzyl)amine involves the reaction of 3,5-dimethoxybenzaldehyde and 3-methylbenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization or column chromatography. The yield of this compound can vary depending on the specific synthesis method used.

Scientific Research Applications

(3,5-dimethoxybenzyl)(3-methylbenzyl)amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has also been studied for its potential use as a tool in studying the structure and function of these receptors.

properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-(3-methylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-5-4-6-14(7-13)11-18-12-15-8-16(19-2)10-17(9-15)20-3/h4-10,18H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCZQAOJJRFSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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